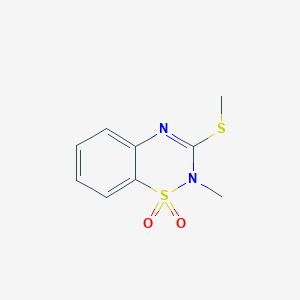
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a sulfonamide derivative with a suitable thiol compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new drugs.
Medicine: Its antihypertensive, antidiabetic, and anticancer properties are explored for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antimicrobial activity is linked to the disruption of bacterial cell wall synthesis .
Comparación Con Compuestos Similares
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Exhibits fungicidal activity.
2-Amino-1,2,4-benzothiadiazine 1,1-dioxide: Used as an antidiabetic agent.
Propiedades
Número CAS |
42140-65-8 |
|---|---|
Fórmula molecular |
C9H10N2O2S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-2)10-7-5-3-4-6-8(7)15(11,12)13/h3-6H,1-2H3 |
Clave InChI |
GADLPCVWHQHIMG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=CC=CC=C2S1(=O)=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















